Esorubicin hydrochloride

Beschreibung

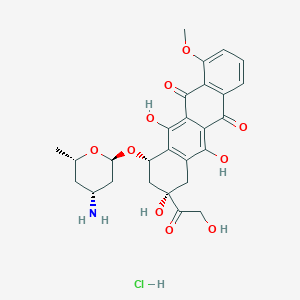

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(7S,9S)-7-[(2S,4R,6S)-4-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10.ClH/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33;/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3;1H/t11-,12+,16-,18-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFNNLSZHVHCEK-YGCMNLPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63521-85-7 (Parent) | |

| Record name | Esorubicin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90213783 | |

| Record name | Esorubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90213783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63950-06-1 | |

| Record name | Esorubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63950-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esorubicin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esorubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90213783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-[2α(8R*,10R*),4β,6β]]-10-[(4-aminotetrahydro-6-methyl-2H-pyran-2-yl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESORUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UB1JJT82D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Esorubicin Hydrochloride

DNA Intercalation and Resultant Cellular Perturbations

Molecular Basis of Intercalation within DNA Strands

Esorubicin (B1684454), like other anthracyclines, possesses a planar tetracyclic ring structure that facilitates its insertion between the base pairs of the DNA double helix. This process, known as intercalation, is a key aspect of its mechanism of action. The binding affinity of esorubicin to DNA has been a subject of study, with findings indicating a strong interaction. The intercalation of the drug molecule into the DNA disrupts the normal helical structure, causing local unwinding and lengthening of the DNA strand. This physical distortion of the DNA is the foundation for the subsequent cellular disruptions.

The stability of the esorubicin-DNA complex is influenced by various non-covalent interactions, including van der Waals forces, hydrogen bonding, and electrostatic interactions between the drug molecule and the DNA bases. These interactions collectively contribute to the high affinity of esorubicin for DNA, making the intercalation a thermodynamically favorable process. The binding affinity of esorubicin to calf thymus DNA has been reported to be in the order of 10^6 M^-1.

Inhibition of DNA Replication and Transcription Processes

The intercalation of esorubicin into the DNA template serves as a direct physical barrier to the progression of DNA and RNA polymerases. By distorting the DNA structure, esorubicin impedes the ability of these enzymes to read the genetic code, thereby inhibiting both DNA replication and transcription. This inhibition is a critical component of its anticancer activity, as it prevents the proliferation of rapidly dividing cancer cells.

Studies have demonstrated that esorubicin is a potent inhibitor of both DNA and RNA synthesis. The inhibitory effect on these processes is dose-dependent. The interference with these fundamental cellular processes ultimately leads to a halt in cell growth and proliferation.

Induction of DNA Damage and Nucleosomal Instability

Beyond the steric hindrance of polymerases, the intercalation of esorubicin can lead to more direct forms of DNA damage. The presence of the intercalated drug can induce torsional stress on the DNA molecule, potentially leading to strand breaks. Furthermore, the interaction of esorubicin with DNA can destabilize the nucleosomes, the fundamental structural units of chromatin. This destabilization can expose the DNA to nucleases and other damaging agents, further contributing to genomic instability.

The generation of reactive oxygen species (ROS) is another mechanism through which anthracyclines can induce DNA damage. While this is a known mechanism for doxorubicin (B1662922), the extent to which esorubicin participates in ROS production and subsequent oxidative DNA damage is an area of ongoing investigation.

Topoisomerase II Inhibition and Associated DNA Damage

Stabilization of the DNA-Topoisomerase II Complex

Esorubicin is a potent inhibitor of topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Esorubicin interferes with this catalytic cycle by stabilizing the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5'-ends of the broken DNA.

By trapping the enzyme in this state, esorubicin prevents the re-ligation of the DNA strands, effectively converting topoisomerase II into a DNA-damaging agent. This stabilization of the ternary drug-DNA-enzyme complex is a hallmark of topoisomerase II poisons. Research has shown that esorubicin is more potent than doxorubicin in stabilizing topoisomerase II-mediated DNA cleavage.

Mechanisms of Topoisomerase II-Mediated DNA Double-Strand Break Induction

The stabilization of the cleavable complex by esorubicin leads to the accumulation of protein-linked DNA double-strand breaks. These breaks are highly cytotoxic lesions that can trigger a cascade of cellular responses, including cell cycle arrest and apoptosis. The collision of replication forks with these trapped topoisomerase II complexes can convert the transient breaks into permanent, irreversible double-strand breaks.

The number of double-strand breaks induced by esorubicin is a critical determinant of its cytotoxic potency. The inability of the cell to repair these extensive DNA lesions ultimately commits the cell to a pathway of programmed cell death.

Differential Activity Against Topoisomerase II Isoforms (e.g., Top2A, Top2B) in Preclinical Models

Esorubicin exerts its cytotoxic effects in part by inhibiting topoisomerase II, an essential enzyme that manages DNA topology during replication and transcription. idc-online.com Mammals have two isoforms of this enzyme, topoisomerase II alpha (Top2A) and topoisomerase II beta (Top2B), which have distinct roles and expression patterns. mdpi.combiomedpharmajournal.org

Topoisomerase II Alpha (Top2A): This isoform is highly expressed in proliferating cells, making it a primary target for anticancer drugs. mdpi.comyoutube.com Its inhibition by anthracyclines leads to the stabilization of the Top2A-DNA cleavage complex, resulting in permanent DNA strand breaks that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells. patsnap.commdpi.comdrugbank.com The expression level of Top2A has been correlated with the response to doxorubicin in breast cancer patients, suggesting its importance as a predictive marker. nih.gov

Topoisomerase II Beta (Top2B): In contrast, Top2B is expressed in both proliferating and quiescent cells, including post-mitotic cardiomyocytes. mdpi.combiomedpharmajournal.org Inhibition of Top2B is believed to be a major contributor to the cardiotoxic side effects associated with anthracyclines. idc-online.commdpi.com Studies using mouse models have shown that the absence of Top2B in heart cells protects against doxorubicin-induced cardiac damage. mdpi.com The expression level of Top2B has been found to be variable among individuals and correlates with the apoptotic response to doxorubicin in peripheral blood cells. nih.gov

Esorubicin, as a derivative of doxorubicin, is understood to target both isoforms. biomedpharmajournal.org The development of analogues like esorubicin was partly driven by the goal of achieving a more favorable therapeutic window, potentially by altering the relative inhibitory activity against Top2A versus Top2B to reduce cardiotoxicity while maintaining anti-tumor efficacy. sci-hub.sebiomedpharmajournal.orgresearchgate.net However, clinical development of esorubicin was ultimately halted due to toxicological concerns. researchgate.net

| Isoform | Primary Cellular Location | Role in Anthracycline Action |

| Topoisomerase II Alpha (Top2A) | Proliferating cells (e.g., cancer cells) | Primary target for anticancer effects, leading to cell death in tumors. mdpi.comyoutube.com |

| Topoisomerase II Beta (Top2B) | Proliferating and quiescent cells (e.g., cardiomyocytes) | Implicated in cardiotoxic side effects. mdpi.combiomedpharmajournal.org |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

A significant component of the mechanism of action for esorubicin and other anthracyclines is the generation of reactive oxygen species (ROS), which induces a state of severe oxidative stress within cells. sci-hub.sepatsnap.com

Esorubicin can undergo a process known as redox cycling. sci-hub.seresearchgate.net The quinone moiety of the anthracycline molecule can accept an electron from cellular reductases, such as mitochondrial NADH dehydrogenase (Complex I), to form a semiquinone free radical. nih.govnih.gov This highly unstable semiquinone radical then rapidly transfers the electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical (O₂⁻). nih.govnih.govresearchgate.net

This cycle can repeat, consuming cellular reducing equivalents like NADH and leading to the continuous production of superoxide radicals. nih.govnih.gov The superoxide can then be converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), further exacerbating oxidative stress. nih.govresearchgate.net This process is particularly relevant in mitochondria, where the electron transport chain provides a ready source of electrons for the initial reduction of the anthracycline. researchgate.netnih.govnih.gov

The excessive production of ROS overwhelms the cell's antioxidant defenses, leading to widespread damage to critical cellular components. sci-hub.sepatsnap.comnih.gov

Lipids: ROS can initiate lipid peroxidation, a chain reaction that damages cellular membranes, including the plasma membrane and mitochondrial membranes. nih.govscielo.br This disrupts membrane integrity and function. patsnap.com

Proteins: Proteins are susceptible to oxidative damage, which can lead to modification of amino acid side chains, protein cross-linking, and fragmentation. This can inactivate enzymes and disrupt structural proteins. sci-hub.senih.gov

DNA: ROS can cause significant damage to both nuclear and mitochondrial DNA (mtDNA), leading to single- and double-strand breaks and base modifications. sci-hub.sepatsnap.comnih.gov This DNA damage contributes to the drug's cytotoxicity and can trigger apoptotic pathways. nih.gov

| Macromolecule | Type of Oxidative Damage | Consequence |

| Lipids | Peroxidation of polyunsaturated fatty acids. nih.govscielo.br | Loss of membrane fluidity and integrity, impaired function of membrane-bound proteins. patsnap.com |

| Proteins | Oxidation of amino acid residues, cross-linking. sci-hub.senih.gov | Enzyme inactivation, disruption of cellular structures and signaling. nih.gov |

| DNA | Strand breaks, base modifications. patsnap.comnih.gov | Inhibition of replication and transcription, induction of apoptosis. sci-hub.sepatsnap.comnih.gov |

Interactions with Cellular Membranes

Beyond generating ROS and inhibiting topoisomerase II, esorubicin can directly interact with cellular membranes, altering their physical properties and functions. patsnap.comwikipedia.org

Anthracyclines like esorubicin can insert themselves into the lipid bilayer of cellular membranes. patsnap.comwikipedia.org This integration can change the physical properties of the membrane, such as its fluidity and dynamics. patsnap.com The aglycone backbone of the molecule, being more lipophilic, can intercalate into the mitochondrial membrane specifically. sci-hub.se This physical disruption can have cascading effects on membrane-dependent cellular processes.

Impact on Cell Cycle Progression and Induction of Cell Death Pathways

Esorubicin hydrochloride significantly disrupts the normal progression of the cell cycle and activates pathways leading to programmed cell death, which are crucial for its anticancer activity. googleapis.compolyu.edu.hk

Cell Cycle-Nonspecific Activity within Anthracycline Class

Anthracyclines, including esorubicin, are generally considered to be cell cycle-nonspecific agents. drugbank.comqu.edu.iq This means they can exert their cytotoxic effects on cancer cells at various phases of the cell cycle, not just during a specific stage of cell division. oncolink.org Their mechanisms of action, which include DNA intercalation and inhibition of topoisomerase II, disrupt fundamental cellular processes that are active throughout the cell cycle. drugbank.compatsnap.com This broad activity contributes to their effectiveness against a wide range of tumors. drugbank.com While they affect cells in all phases, some studies on related anthracyclines like doxorubicin have shown an arrest of cells in the G2/M phase of the cell cycle. researchgate.netnih.gov

The cell cycle is a series of events that take place in a cell as it grows and divides. It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). oncolink.org

G1 Phase: The cell grows and synthesizes proteins and RNA.

S Phase: DNA replication occurs.

G2 Phase: The cell continues to grow and prepares for mitosis.

M Phase: The cell divides into two daughter cells.

G0 Phase: A resting phase where the cell is not actively dividing. qu.edu.iq

Cell cycle-nonspecific drugs can damage cells in any of these phases, including the resting G0 phase. qu.edu.iqoncolink.org

Pathways Leading to Cell Cycle Arrest and Apoptosis

The cellular damage induced by this compound triggers signaling pathways that can lead to either cell cycle arrest, allowing time for DNA repair, or apoptosis (programmed cell death) if the damage is too severe. scispace.com

Cell Cycle Arrest:

When DNA damage is detected, checkpoints in the cell cycle are activated to halt its progression. medicalrealities.com This prevents the replication of damaged DNA and the propagation of errors. For instance, the tumor suppressor protein p53 can be activated in response to DNA damage, leading to the induction of p21, a cyclin-dependent kinase (CDK) inhibitor. medicalrealities.com By inhibiting CDK-cyclin complexes, p21 effectively stops the cell cycle, often at the G1/S or G2/M transition. medicalrealities.com While the specific mechanisms for esorubicin are not as extensively detailed as for doxorubicin, the general principles of anthracycline-induced cell cycle arrest apply. Doxorubicin has been shown to cause cell cycle arrest at the G2/M phase. researchgate.netnih.gov

Induction of Apoptosis:

Apoptosis is a highly regulated process of programmed cell death that is essential for removing damaged or unwanted cells. researchgate.net this compound, like other anthracyclines, can induce apoptosis through multiple pathways. ucf.edunih.govnih.gov

Intrinsic (Mitochondrial) Pathway: This pathway is initiated from within the cell, often in response to cellular stress or DNA damage. researchgate.net Anthracyclines can cause the release of cytochrome c from the mitochondria into the cytosol. nih.gov Cytochrome c then binds to Apaf-1 and caspase-9 to form the apoptosome, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. nih.gov The Bcl-2 family of proteins plays a crucial role in regulating this process. researchgate.net

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas. nih.gov Studies on doxorubicin have shown that it can upregulate the expression of the Fas receptor, making the cells more susceptible to apoptosis. nih.gov Activation of the Fas receptor leads to the recruitment of FADD and the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to amplify the apoptotic signal through the intrinsic pathway.

Role of p53 and c-Myc: The tumor suppressor p53 plays a critical role in mediating apoptosis following DNA damage by anthracyclines. nih.gov It can transcriptionally activate pro-apoptotic genes. medicalrealities.com Furthermore, the proto-oncogene c-Myc has been shown to be required for doxorubicin-induced apoptosis, indicating that it can trigger multiple apoptotic pathways in response to this class of drugs. nih.gov

The intricate network of signaling pathways activated by this compound ultimately determines the fate of the cancer cell, either leading to a halt in proliferation or its elimination through programmed cell death.

Preclinical Antineoplastic Activity of Esorubicin Hydrochloride

In Vitro Cytotoxicity and Antiproliferative Studies

Assessment of Potency in various Cancer Cell Lines via Clonogenic Assays

Clonogenic assays, which measure the ability of a single cell to form a colony, have been instrumental in determining the in vitro potency of esorubicin (B1684454). springernature.com In a study utilizing a human tumor clonogenic assay, esorubicin demonstrated significant potency against fresh biopsies of various human solid tumors. nih.gov When compared to doxorubicin (B1662922) on a weight basis, esorubicin was found to be more potent. nih.govbiomedpharmajournal.org Its antitumor activity was observed across a wide range of human cancers, indicating a broad spectrum of action that is qualitatively similar to doxorubicin. nih.gov

Analysis of Apoptosis Induction and Cellular Morphological Changes in Vitro

Esorubicin has been shown to induce apoptosis, or programmed cell death, a key mechanism of its anticancer activity. ucf.edugoogleapis.com The process of apoptosis involves distinct morphological changes in the cell. frontiersin.org While specific studies detailing the morphological changes induced by esorubicin are not extensively available in the provided results, the induction of apoptosis by anthracyclines like doxorubicin is well-documented and involves characteristic features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov It is plausible that esorubicin induces similar morphological alterations consistent with apoptosis.

Dose-Response Characterization in Cultured Cells

The cytotoxic effects of esorubicin are dose-dependent. nih.gov In vitro studies using cultured cells have established a clear relationship between the concentration of esorubicin and the extent of cell killing. This dose-response relationship is a critical factor in determining the therapeutic window of the drug. The potency of esorubicin, being greater than doxorubicin on a weight basis, suggests that it can achieve a similar therapeutic effect at a lower concentration. nih.gov

Comparative Preclinical Efficacy with Parent Anthracyclines (e.g., Doxorubicin, Epirubicin)

Relative Potency and Spectrum of Activity in Preclinical Cancer Models

Preclinical studies have consistently highlighted the increased potency of esorubicin compared to its parent compound, doxorubicin. nih.gov In clonogenic assays against human solid tumors, esorubicin was found to be significantly more potent on a weight basis. nih.gov The spectrum of its antitumor activity in vitro is generally similar to that of doxorubicin, showing efficacy against a wide variety of human cancers, including those known to be sensitive to anthracyclines. nih.gov Some research also suggests that esorubicin may have superior or similar preclinical activity to doxorubicin in specific models like colorectal cancer.

Activity in Doxorubicin-Resistant Murine Leukemia Cells and Other Preclinical Models

A significant challenge in cancer chemotherapy is the development of drug resistance. sci-hub.se One of the promising aspects of esorubicin in preclinical studies is its activity against cancer cells that have developed resistance to doxorubicin. While specific data on esorubicin's activity in doxorubicin-resistant murine leukemia cells was not found in the provided search results, the development of anthracycline analogues is often driven by the goal of overcoming such resistance. For instance, another lipophilic doxorubicin analogue, 4'-deoxy-4'-iododoxorubicin, has demonstrated cytotoxicity in doxorubicin-resistant murine leukemia cells. researchgate.net The development of cell lines with varying degrees of resistance to doxorubicin is a common practice in preclinical research to evaluate the efficacy of new drug candidates in overcoming resistance mechanisms. frontiersin.org

Synergistic Anticancer Activity in Combination with Other Experimental Agents (e.g., Peptides)

The exploration of combination therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. The synergistic potential of combining cytotoxic agents like esorubicin with other compounds, such as experimental peptides, represents a promising area of investigation. However, based on currently available preclinical data, there is a notable lack of specific studies detailing the synergistic anticancer activity of esorubicin hydrochloride in combination with peptides or other experimental agents.

While the concept of using peptides to enhance the efficacy of anthracyclines has been explored for drugs like doxorubicin and epirubicin (B1671505), similar detailed research findings and data tables for this compound are not readily found in the public domain. Studies on related compounds have shown that certain peptides can facilitate drug delivery to tumor cells or modulate cellular pathways to increase the cytotoxicity of the chemotherapeutic agent.

In the broader context of anthracycline research, it has been noted that modifications to the basic structure can influence the drug's activity and toxicity profile. Esorubicin, for instance, has been reported in some preclinical models to have potentially lower cardiotoxicity compared to doxorubicin. nih.govsci-hub.se In vitro studies using clonogenic assays have suggested that esorubicin may be more potent on a weight basis than doxorubicin against various human tumor types. nih.gov These characteristics underscore the potential value of investigating its use in combination regimens.

Despite these individual attributes, the critical data demonstrating synergistic effects—where the combined therapeutic outcome is greater than the sum of the effects of each agent alone—for this compound with experimental agents remains elusive in published preclinical literature. The development of comprehensive data, including interactive data tables from in vitro and in vivo studies, would be essential to validate the potential of this compound in combination therapies and to guide its further clinical development.

Mechanisms of Drug Resistance to Esorubicin Hydrochloride and Anthracyclines in Research Models

ATP-Binding Cassette (ABC) Transporter-Mediated Efflux

One of the most well-documented mechanisms of multidrug resistance (MDR) is the increased efflux of chemotherapeutic drugs from cancer cells, mediated by ATP-binding cassette (ABC) transporters. nih.govfrontiersin.org These membrane proteins act as energy-dependent pumps that actively extrude a wide variety of substrates, including anthracyclines, from the cell's interior. nih.govfrontiersin.org This process reduces the intracellular concentration of the drug, preventing it from reaching its therapeutic target and exerting its cytotoxic effect. nih.gov

P-glycoprotein (P-gp), encoded by the MDR1 (or ABCB1) gene, is the first identified and most extensively studied ABC transporter implicated in cancer drug resistance. nih.govnih.gov Overexpression of P-gp is a common feature in many drug-resistant cancer cell lines and tumors. nih.govresearchgate.net This 170 kDa transmembrane protein functions as an ATP-dependent efflux pump for a broad range of structurally diverse anticancer drugs, including anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515). nih.govnih.govnih.gov

The expression of P-gp can be induced by the cancer treatment itself, leading to acquired resistance where the therapy becomes less effective over time. nih.gov By actively pumping anthracyclines out of the cell, P-gp lowers the intracellular drug levels, thereby diminishing the drug's ability to intercalate with DNA and inhibit topoisomerase II. nih.govresearchgate.net Even subtle differences in the molecular structure of anthracyclines can affect their transport rate by P-gp; for instance, daunorubicin has been shown to have a significantly higher transport rate than doxorubicin, a difference attributed to how each drug influences the conformational state of the P-gp transporter. nih.gov The central role of P-gp in anthracycline resistance has made it a key target for the development of chemosensitizers aimed at reversing MDR. nih.govfrontiersin.org

Table 1: Research Findings on P-glycoprotein (P-gp/ABCB1) Mediated Resistance

| Finding | Drug(s) Studied | Cell/Tumor Model | Key Implication | Reference(s) |

|---|---|---|---|---|

| P-gp is a major driver of anti-cancer drug resistance, effluxing a wide range of cytotoxic drugs. | Doxorubicin, Daunorubicin | K562/ADR leukemia cells, S1(1.1)400 transfected cells | P-gp expression reduces intracellular drug accumulation, a primary cause of resistance. | nih.gov |

| P-gp was characterized as a multidrug-resistant protein coded by the mdr1 gene. | Doxorubicin | Chinese hamster ovarian cells, Human small cell-lung carcinoma | Established P-gp as a key molecular basis for multidrug resistance to anthracyclines. | nih.gov |

| P-gp transports a broad variety of popular anticancer drugs. | Anthracyclines, Taxanes, Vinca alkaloids | General cancer cells | Overcoming P-gp-mediated efflux is a critical strategy for improving chemotherapy efficacy. | nih.gov |

| Resistance to anthracyclines frequently occurs because of increased P-gp expression. | Anthracyclines | General cancer models | P-gp-mediated drug efflux is a common and significant mechanism of clinical resistance. | researchgate.net |

Beyond P-gp, other members of the ABC transporter superfamily have been identified as contributors to anthracycline resistance. Among these, ABCG2, also known as Breast Cancer Resistance Protein (BCRP) or Mitoxantrone (B413) Resistance Protein (MXR), is particularly significant. nih.gov ABCG2 is a "half-transporter" that must form a homodimer or oligomer to become functional. nih.gov

It confers resistance to a distinct but overlapping spectrum of drugs compared to P-gp, including the anthracyclines mitoxantrone and doxorubicin, as well as topotecan (B1662842) and flavopiridol. nih.govportlandpress.com Studies have shown that cancer cells can develop resistance to low, clinically relevant concentrations of doxorubicin through the overexpression of wild-type ABCG2. nih.govnih.gov This overexpression can be induced rapidly, sometimes after a single, short-term exposure to the drug, through epigenetic modifications such as histone hyperacetylation. nih.gov This suggests that ABCG2 may play a crucial role in the early stages of developing multidrug resistance. nih.gov The expression of ABCG2 in the endothelial cells of blood vessels can also limit the delivery of chemotherapeutics to the tumor microenvironment, further complicating treatment. mdpi.com

Target Modification and Adaptive Responses

Resistance can also emerge when the cellular target of a drug is altered, or when the cell enhances its ability to repair the damage caused by the drug. For anthracyclines, the primary target is the enzyme topoisomerase II, and the primary cytotoxic lesion is DNA double-strand breaks.

Anthracyclines exert their anticancer effects primarily by acting as topoisomerase II (Topo II) poisons. nih.govnih.gov They stabilize the covalent complex formed between Topo II and DNA, which contains a transient double-strand break. patsnap.comnih.gov The accumulation of these stabilized "cleavage complexes" leads to permanent DNA breaks and triggers apoptosis. nih.govnih.gov

Cancer cells can become resistant to anthracyclines by altering the expression or structure of Topo II. nih.govnih.gov The enzyme exists in two isoforms, α and β. Topoisomerase IIα (Top2α) is the principal target for anthracyclines' anticancer activity and its expression is tightly linked to cell proliferation. nih.govmdpi.com A common mechanism of resistance is a reduction in the expression of Top2α. nih.govnih.gov With lower levels of the target enzyme, the drug is less effective at generating cytotoxic DNA damage. nih.gov

Alternatively, mutations in the TOP2A gene can alter the structure of the enzyme, reducing its affinity for the drug or its ability to form a stable cleavage complex. nih.govyoutube.com This prevents the drug from effectively "poisoning" the enzyme, allowing the cell to continue its replication processes despite the presence of the anthracycline. nih.gov

Table 2: Research Findings on Target Modification and Adaptive Responses

| Mechanism | Drug(s) Studied | Cell/Tumor Model | Key Implication | Reference(s) |

|---|---|---|---|---|

| Topo II Alteration | Doxorubicin, Anthracyclines | L1210 murine leukemia, Breast cancer, HCC | Reduced expression of Top2α or mutations in the enzyme decrease drug sensitivity by lowering the number of drug-target complexes. | nih.govnih.gov |

| Topo II Alteration | Anthracyclines | General cancer models | Top2α is the key target for anthracycline anticancer activity. | nih.gov |

| DNA Repair | Doxorubicin | Murine breast cancer | Enhanced DNA damage response can induce cell cycle arrest instead of apoptosis, allowing cells to survive treatment. | nih.gov |

| DNA Repair | General chemotherapeutics | Glioblastoma, Pancreatic cancer | Upregulation of DNA repair proteins (e.g., MGMT, DNA-PK) can reverse the effects of DNA-damaging agents. | nih.gov |

Since the ultimate cause of cell death by anthracyclines is the formation of extensive DNA damage, an enhanced capacity to repair this damage is a logical mechanism of resistance. nih.gov Cancer cells that upregulate their DNA repair pathways can more efficiently mend the double-strand breaks induced by Topo II poisons. nih.gov

Upon treatment with an agent like esorubicin (B1684454), DNA damage response pathways are activated. In sensitive cells, the damage is overwhelming and leads to apoptosis. In resistant cells, however, these pathways may lead to cell cycle arrest, providing the cell with the time needed to repair the DNA lesions before resuming proliferation. nih.gov This adaptive response can involve the enhanced expression and activity of various proteins involved in DNA repair, such as those in the non-homologous end joining (NHEJ) or homologous recombination (HR) pathways. nih.gov By effectively countering the drug-induced damage, the cell can survive and continue to divide, contributing to treatment failure. nih.govnih.gov

Cellular Adaptive Strategies for Survival

Cancer cells employ a variety of sophisticated strategies to evade the cytotoxic effects of esorubicin hydrochloride and other anthracyclines. These adaptive mechanisms are crucial for their survival and the subsequent development of drug resistance.

Development of Intrinsic and Acquired Resistance in Preclinical Models

Drug resistance in cancer can be broadly categorized as either intrinsic or acquired. oaepublish.com Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. oaepublish.com This can be attributed to pre-existing genetic or epigenetic characteristics of the tumor cells. oaepublish.comnih.gov In contrast, acquired resistance develops in initially sensitive tumors after a period of drug exposure, leading to therapy failure. oaepublish.com

Preclinical models, such as drug-adapted cancer cell lines, are invaluable tools for investigating the mechanisms underlying both types of resistance. oaepublish.com For instance, studies on neuroblastoma cell lines have demonstrated that long-term treatment with doxorubicin, a related anthracycline, can lead to the development of highly resistant cell sublines. nih.gov These resistant cells often exhibit cross-resistance to other drugs like vincristine (B1662923) and display increased expression of P-glycoprotein, a well-known drug efflux pump. nih.gov Furthermore, the development of resistance can be associated with an increase in the malignant properties of the tumor cells, including enhanced clonal growth, adhesion, and tumorigenicity. nih.gov

Research on a panel of human tumor cell lines has indicated that "classic" multidrug transporters may play a less significant role in intrinsic resistance compared to acquired resistance. nih.gov Instead, factors like the lung resistance-related protein (LRP) and increased levels of protein kinase C alpha (PKCα) have been associated with a poor response to doxorubicin in some cancer types. nih.gov

A study utilizing a 3D spheroid model of melanoma investigated the early adaptive responses to doxorubicin. biorxiv.org The findings suggest that even after the first exposure, melanoma cells can initiate adaptive mechanisms to bypass cell cycle checkpoints and promote survival. biorxiv.org Repeated exposure to the drug then reinforces these chemoresistant traits, leading to enhanced angiogenesis and invasiveness. biorxiv.org

Role of Signalling Pathways (e.g., PI3K/AKT) in Resistance Development

Cellular signaling pathways play a pivotal role in regulating cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer and a significant contributor to drug resistance. The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is one of the most frequently implicated pathways in resistance to DNA-damaging agents like anthracyclines. nih.govremedypublications.com

Activation of the PI3K/AKT pathway can promote cell survival and inhibit apoptosis, thereby counteracting the cytotoxic effects of chemotherapy. nih.gov This pathway can be triggered by the very DNA damage induced by drugs like doxorubicin, creating a feedback loop that fosters resistance. nih.gov Studies have shown that inhibiting the PI3K/AKT pathway can sensitize cancer cells to treatment. nih.gov For example, the use of PI3K/AKT inhibitors like LY294002 and Wortmannin has demonstrated promising results in preclinical models by enhancing the cytotoxicity of various chemotherapeutic agents. nih.gov

In the context of breast cancer, the PI3K/Akt/mTOR pathway has been identified as a key driver of resistance to endocrine therapy. nih.gov While this research focuses on hormone therapies, it highlights the central role of this pathway in treatment failure, a concept that extends to chemotherapy resistance. nih.gov The activation of this pathway can lead to increased cell proliferation, survival, and metabolism, all of which contribute to a resistant phenotype. nih.gov

Interestingly, while the PI3K/AKT pathway is a major player, other signaling cascades can also contribute to resistance. For example, in a murine breast tumor model, doxorubicin-induced drug resistance was primarily associated with the activation of the MAPK/ERK pathway, rather than the PI3K/Akt pathway. nih.gov This underscores the complexity and context-dependent nature of resistance mechanisms.

Contribution of Non-Coding RNAs (e.g., lncRNAs, microRNAs, circRNAs)

In recent years, non-coding RNAs (ncRNAs) have emerged as critical regulators of gene expression and cellular processes, including the development of drug resistance. nih.gov Long non-coding RNAs (lncRNAs), microRNAs (miRNAs), and circular RNAs (circRNAs) can modulate the expression of genes involved in drug transport, metabolism, DNA repair, and apoptosis, thereby influencing a cell's sensitivity to chemotherapy.

LncRNAs have been shown to play a significant role in doxorubicin resistance across various cancers. nih.gov They can act by activating pro-survival pathways such as NF-κB, PI3K/Akt, and Wnt. nih.gov Some lncRNAs can also promote protective autophagy in response to the stress induced by doxorubicin, further contributing to resistance. nih.gov Conversely, certain lncRNAs have been found to enhance sensitivity to doxorubicin. nih.gov In triple-negative breast cancer, for instance, a novel lncRNA, lnc005620, was found to be highly expressed in epirubicin-resistant cells and to confer resistance by regulating the expression of integrin β1. frontiersin.org

MiRNAs are another class of ncRNAs heavily implicated in doxorubicin resistance in hepatocellular carcinoma. nih.gov They can influence resistance by altering the expression of proteins involved in drug efflux, topoisomerase activity, and apoptosis signaling. nih.gov Many of these miRNA-mediated changes are particularly prominent in cancer stem cells, which are often inherently resistant to chemotherapy. nih.gov

The table below summarizes key research findings on the role of non-coding RNAs in anthracycline resistance.

| Non-Coding RNA Type | Specific ncRNA | Cancer Type | Role in Resistance | Reference |

| lncRNA | lnc005620 | Triple-Negative Breast Cancer | Induces epirubicin (B1671505) resistance by upregulating ITGB1 | frontiersin.org |

| lncRNA | Various | General Cancer | Activate pro-survival pathways (NF-κB, PI3K/Akt, Wnt), promote protective autophagy | nih.gov |

| miRNA | Various | Hepatocellular Carcinoma | Modulate expression of proteins involved in drug efflux, topoisomerase activity, and apoptosis signaling | nih.gov |

Metabolic Plasticity as a Resistance Mechanism

Cancer cells exhibit remarkable metabolic plasticity, allowing them to adapt their metabolic processes to survive in the often harsh tumor microenvironment and to withstand the stress of chemotherapy. nih.govnih.gov This metabolic reprogramming is now recognized as a significant mechanism of drug resistance. nih.gov

Proliferating cancer cells typically rely on anabolic pathways to support their growth. nih.gov However, they can also switch between different metabolic programs, such as glycolysis and oxidative phosphorylation (OxPhos), to meet their energy demands and generate biomass. nih.gov This "hybrid glycolysis/OxPhos phenotype" may be particularly associated with therapy resistance, as it can help maintain low levels of reactive oxygen species (ROS), thereby reducing drug-induced cellular damage. nih.gov

The tumor microenvironment, characterized by hypoxia and nutrient deprivation, further drives this metabolic heterogeneity. nih.gov This metabolic interplay between cancer cells, normal cells, and the immune system can lead to a varied response to therapy. nih.gov Several studies have demonstrated that targeting these metabolic vulnerabilities can sensitize tumors to chemotherapy. nih.gov

Investigation of Multifactorial Drug Resistance in Preclinical Tumor Heterogeneity Models

Drug resistance is rarely caused by a single mechanism. Instead, it is often a multifactorial phenomenon arising from the inherent heterogeneity of tumors. nih.govnih.gov Tumor heterogeneity refers to the existence of distinct subpopulations of cancer cells within a single tumor, each with unique genetic and epigenetic characteristics. nih.gov This diversity allows for the selection and expansion of resistant clones upon treatment. nih.gov

The development of resistance is an evolutionary process. oaepublish.com Genetic and epigenetic alterations, driven by the selective pressure of chemotherapy, lead to the evolution of cell states with increased resistance. nih.gov This plasticity means that cancer cells can move between different states, contributing to the dynamic nature of drug resistance. nih.gov

Advanced techniques such as single-cell analysis and liquid biopsies are now being used in conjunction with preclinical models to study the drivers of minimal residual disease and to develop preemptive strategies that target both the primary tumor and the resistant subpopulations. nih.gov

Preclinical Pharmacological Investigations of Esorubicin Hydrochloride

Absorption and Distribution Studies in Preclinical Systems

Preclinical studies are fundamental in determining how a drug is absorbed and distributed throughout the body. biotechfarm.co.il For anthracyclines like esorubicin (B1684454), these studies often involve animal models such as rats to predict the drug's behavior in humans. researchgate.net The process tracks the drug's journey from the point of administration into the systemic circulation and its subsequent allocation into various tissues. biotechfarm.co.il

Following intravenous administration in animal models, esorubicin, like its parent compound doxorubicin (B1662922), is subject to distribution throughout the body. nih.govmdpi.com Studies comparing various anthracyclines have shown that these compounds distribute into tissues like the heart, liver, spleen, kidney, and lungs. nih.govresearchgate.net While specific quantitative data on the tissue distribution of esorubicin is not extensively detailed in the provided results, the general behavior of anthracyclines involves rapid and wide distribution. For instance, doxorubicin studies in rats show significant levels in the liver shortly after administration, while the heart tends to accumulate the drug more slowly over time with multiple doses. nih.gov Skeletal muscle also shows dose-related accumulation, though at much lower levels than the heart. nih.gov The distribution patterns are crucial as they can correlate with both therapeutic efficacy and potential toxicity to specific organs. sci-hub.se

Metabolic Pathways and Metabolite Characterization in Experimental Models

The metabolism of esorubicin involves its biochemical transformation into various metabolites. These processes are primarily studied using in vitro models, such as liver cell cultures, and in vivo animal models. nih.govnih.gov

Identification of Preclinical Metabolites (e.g., 4'-deoxydoxorubicinol)

In preclinical studies using both rat and human hepatocytes, the primary metabolite of esorubicin is its 13-dihydro derivative, also known as an "-ol" derivative. nih.gov This is consistent with the metabolism of other anthracyclines like daunorubicin (B1662515) and idarubicin. nih.gov Specifically for esorubicin (4'-deoxydoxorubicin), its alcohol metabolite is 4'-deoxydoxorubicinol. nih.gov In vitro studies with rat liver fractions confirmed the conversion of esorubicin to 4'-deoxydoxorubicinol. nih.gov In addition to this main metabolite, several unidentified metabolites of esorubicin have been detected in rat hepatocytes, indicating a complex metabolic profile. nih.gov

Enzyme-Mediated Bioconversion in Experimental Systems

The transformation of esorubicin into its metabolites is facilitated by specific enzymes. sustainability-directory.com The reduction of the C-13 carbonyl group to form the alcohol metabolite is a key pathway for anthracyclines. nih.gov Studies using rat liver supernatant (100,000 g) have demonstrated the capability of this fraction to convert esorubicin into 4'-deoxydoxorubicinol. nih.gov This conversion is mediated by NADPH-dependent aldo-keto reductase enzymes present in the cytosol. nih.gov While rat liver microsomes can convert anthracyclines to their 7-deoxyaglycones, the formation of the primary alcohol metabolite occurs in the cytosolic fraction. nih.gov Comparative studies have shown that human hepatocytes generally metabolize anthracyclines more actively than rat hepatocytes. nih.gov

Preclinical Pharmacodynamics: Investigation of Molecular and Cellular Biomarkers of Response

The pharmacodynamics of esorubicin relate to its biochemical and physiological effects on the body, particularly the mechanisms of its antitumor activity. A key mechanism of action for esorubicin and other anthracyclines is the inhibition of topoisomerase II. cancer.gov

Esorubicin intercalates into DNA and stabilizes the complex between DNA and topoisomerase II. cancer.gov This action prevents the re-ligation of DNA strands that have been cut by the enzyme, leading to DNA breaks, inhibition of DNA replication, and ultimately, interference with RNA and protein synthesis. embopress.orgnih.gov This disruption of fundamental cellular processes is the basis of its cytotoxic effect on cancer cells. mdpi.com

The cellular response to this DNA damage can serve as a biomarker. For example, the formation of γH2AX (phosphorylated H2A histone family member X) is a known marker of DNA double-strand breaks induced by topoisomerase II poisons. mdpi.com While specific preclinical studies detailing a broad range of molecular biomarkers for esorubicin response are not abundant in the search results, the primary biomarker of its activity is the inhibition of topoisomerase II and the subsequent cascade of DNA damage response. mdpi.com In vitro studies have confirmed esorubicin's potent cytotoxic activity against various human tumor cell lines. nih.govresearchgate.net

Chemical Synthesis and Analogue Development Research for Esorubicin Hydrochloride

Esorubicin (B1684454) hydrochloride, a synthetic derivative of doxorubicin (B1662922), has been a subject of significant research in the field of medicinal chemistry, particularly concerning its synthesis and the development of more effective analogues. medkoo.com As an anthracycline antineoplastic agent, its mechanism involves DNA intercalation and inhibition of topoisomerase II. medkoo.com Research has focused on refining its synthesis to improve efficiency and on designing new analogues with enhanced therapeutic profiles.

Advanced Research Methodologies and Techniques in Esorubicin Hydrochloride Studies

In Vitro Cell Culture Models: Monolayer and 3D Spheroid/Organoid Systems

The initial evaluation of Esorubicin (B1684454) hydrochloride's cytotoxic effects often begins with traditional two-dimensional (2D) monolayer cell cultures. mdpi.com These models, where cells are grown on a flat surface, allow for the straightforward assessment of drug efficacy and have been a cornerstone of cancer research. mdpi.comfrontiersin.org However, to better mimic the complex in vivo environment of a tumor, researchers have increasingly turned to three-dimensional (3D) cell culture systems, such as spheroids and organoids. mdpi.comfrontiersin.org

Spheroids are simple cell aggregates that can be grown in a scaffold-free environment, while organoids are more complex structures derived from stem cells that can self-organize and differentiate to resemble the structure and function of human organs. mdpi.comsigmaaldrich.com These 3D models offer a more physiologically relevant context, recapitulating aspects of the tumor microenvironment like cellular heterogeneity, nutrient gradients, and cell-cell interactions. frontiersin.orgmdpi.com Studies have shown that 3D spheroid models can better predict in vivo chemoresistance compared to 2D cultures. mdpi.com For instance, a study on breast cancer cell lines demonstrated that only the 3D spheroid model accurately reflected the enriched cancer stem cell content and high chemoresistance observed in animal models. mdpi.com The development of patient-derived organoids (PDOs) from a patient's own tumor tissue represents a significant advancement, offering a powerful tool for personalized medicine and high-throughput drug screening. mdpi.com

Table 1: Comparison of In Vitro Cell Culture Models

| Feature | Monolayer (2D) Culture | Spheroid (3D) Culture | Organoid (3D) Culture |

| Complexity | Low | Moderate | High |

| Physiological Relevance | Low | Moderate | High |

| Cell-Cell Interaction | Limited | High | High |

| Nutrient/Oxygen Gradients | Uniform | Present | Present |

| Predictive Value | Lower | Higher | Highest |

| Throughput | High | Moderate | Lower |

Advanced Spectroscopic and Chromatographic Techniques for Analysis

To accurately analyze Esorubicin hydrochloride and its metabolites, researchers rely on a suite of advanced spectroscopic and chromatographic techniques. fiveable.me High-Performance Liquid Chromatography (HPLC) is a cornerstone method for separating, identifying, and quantifying the compound in various samples, including bulk drug formulations and biological fluids. scielo.brchemyx.com HPLC methods are often coupled with ultraviolet-visible (UV-Vis) detectors, with specific wavelengths like 233.5 nm or 254 nm being used for detection. researchgate.netijates.com The development of robust HPLC methods involves optimizing parameters such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and a buffer at a specific pH), flow rate, and the type of column used (e.g., C18). scielo.brijates.com

Mass Spectrometry (MS) provides highly sensitive and specific detection, allowing for the identification and quantification of this compound and its metabolites based on their mass-to-charge ratio. fiveable.mechemyx.com The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool. chemyx.comnih.gov This hyphenated technique allows for the separation of complex mixtures by LC followed by the precise identification and structural elucidation of the components by MS. chemyx.com For instance, LC-MS/MS methods have been developed for the simultaneous determination of doxorubicin (B1662922) and its metabolites in mouse plasma, demonstrating the capability to analyze multiple compounds in a single run with high sensitivity. nih.govsysrevpharm.org These methods are crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the drug.

Molecular and Cell Biology Techniques

Understanding how this compound exerts its anticancer effects at the molecular level requires a range of molecular and cell biology techniques. nih.govlongdom.org A primary mechanism of action for anthracyclines like Esorubicin is the inhibition of DNA and RNA synthesis. medkoo.comcancer.gov Assays that measure the incorporation of labeled nucleotides into newly synthesized DNA or RNA are fundamental in demonstrating this inhibitory effect.

Furthermore, the impact of this compound on protein expression is a key area of investigation. sigmaaldrich.com Techniques such as Western blotting are employed to detect and quantify changes in the levels of specific proteins within cancer cells following drug treatment. nih.gov For example, studies on the related compound doxorubicin have shown that it can induce the over-ubiquitination of a specific set of proteins, leading to the depletion and loss of activity of enzymes like lactate (B86563) dehydrogenase and α-enolase. nih.gov This suggests that protein damage is another mechanism through which these drugs exert their cytotoxic effects.

Biochemical Assays for Enzyme Activity and Cellular Pathway Modulation

This compound's mechanism of action involves the modulation of key cellular enzymes and pathways. medkoo.comscielo.br A critical target for anthracyclines is topoisomerase II, an enzyme essential for DNA replication and repair. cancer.govpatsnap.com Biochemical assays are used to directly measure the inhibitory effect of this compound on the activity of topoisomerase II. tocris.com This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death. patsnap.com

Beyond its direct interaction with DNA and topoisomerase II, this compound can influence various cellular signaling pathways. For instance, the parent compound doxorubicin has been shown to induce the overproduction of intracellular ceramides, which can activate pro-apoptotic signaling pathways. sci-hub.se Biochemical assays can be used to quantify the levels of such signaling molecules and to assess the activity of enzymes involved in these pathways, providing a detailed picture of the drug's impact on cellular function.

Genetic Engineering Approaches for Studying Resistance Mechanisms

A significant challenge in cancer therapy is the development of drug resistance. nih.gov Advanced genetic engineering techniques, particularly the CRISPR/Cas9 system, have emerged as powerful tools for investigating the molecular mechanisms underlying resistance to drugs like this compound. nih.gov CRISPR/Cas9 allows for the precise editing of the genome, enabling researchers to create gene knockouts in cell lines. nih.gov

By using genome-wide CRISPR/Cas9 screens, scientists can systematically knock out individual genes in a population of cancer cells and then expose them to this compound. nih.gov This allows for the identification of genes whose loss confers either resistance or hypersensitivity to the drug. nih.gov Such studies can reveal novel drug targets and provide insights into the complex networks that contribute to chemoresistance. While direct studies using CRISPR/Cas9 specifically for this compound resistance are not yet widely published, the methodology has been successfully applied to other chemotherapeutic agents and holds great promise for understanding and potentially overcoming resistance to this compound. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling plays a crucial role in the development of new anticancer drugs. chemyx.com Pharmacokinetics describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion, while pharmacodynamics describes what the drug does to the body, i.e., its therapeutic and toxic effects.

For this compound, preclinical PK studies would involve administering the drug to animal models and then using techniques like LC-MS/MS to measure the concentration of the parent drug and its metabolites in plasma and tissues over time. nih.govresearchgate.net This data helps to determine key PK parameters. Pharmacodynamic studies would assess the drug's effect on tumor growth and other biological markers in these models. By integrating PK and PD data, researchers can build mathematical models that describe the relationship between drug exposure and its effects. These models are invaluable for optimizing dosing regimens and predicting clinical outcomes. While specific preclinical PK/PD models for this compound are not extensively detailed in the public domain, the methodologies are standard practice in drug development.

Future Directions and Emerging Research Avenues for Esorubicin Hydrochloride

Exploration of Novel Intracellular Targets and Signaling Pathways

While the primary mechanism of action for anthracyclines like esorubicin (B1684454) is the inhibition of topoisomerase II and intercalation into DNA, research is expanding to identify other intracellular targets and signaling pathways affected by these compounds. nih.gov Doxorubicin (B1662922), a close relative of esorubicin, is known to have multiple intracellular targets, including the generation of reactive oxygen species, regulation of calcium and iron homeostasis, and ceramide overproduction. sci-hub.se Future research on esorubicin could investigate similar multifaceted mechanisms.

Key areas of exploration include:

Mitochondrial Function: Investigating the specific effects of esorubicin on mitochondrial respiration and ATP production, as alterations in these processes are linked to the cardiotoxicity of anthracyclines. sci-hub.se

Signaling Cascades: Elucidating how esorubicin modulates critical signaling pathways involved in cell proliferation, survival, and death, such as the p53 and p73 signaling pathways. uniroma1.it

Immune Modulation: Exploring the potential of esorubicin to enhance the immunogenicity of cancer cells, a property observed with doxorubicin that aids in the immune-mediated clearance of tumors. sci-hub.se

Strategies for Overcoming Multidrug Resistance in Preclinical Settings

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux drugs out of cancer cells. nih.gov Esorubicin was developed in part to circumvent the resistance seen with parent compounds like doxorubicin. sci-hub.se However, exploring novel strategies to further combat MDR remains a critical research area.

Preclinical strategies to overcome MDR for anthracyclines that could be applied to esorubicin research include:

Nanoparticle-based Drug Delivery: Encapsulating esorubicin in nanoparticles can alter its intracellular trafficking, bypassing the efflux pumps responsible for MDR. nih.govnih.gov Studies with doxorubicin have shown that gold or iron oxide nanoparticles can increase drug accumulation and cytotoxicity in resistant cells. nih.govnih.gov

Combination Therapies: Co-administering esorubicin with agents that inhibit MDR mechanisms is a promising approach. This could include:

P-glycoprotein (Pgp) inhibitors: Small-molecule inhibitors that directly block the function of this major efflux pump. oncotarget.com

Histone Deacetylase (HDAC) inhibitors: These agents can re-sensitize tumor cells to topoisomerase II inhibitors by altering chromatin structure, making DNA more accessible. uniroma1.it

Modulation of Drug Efflux Pumps: Research into molecules that can evade, engage, or exploit the efflux pumps offers new avenues to overcome resistance. uniroma1.it

Investigation of Esorubicin Hydrochloride's Activity in Emerging Preclinical Cancer Models

The evaluation of anticancer agents in clinically relevant preclinical models is crucial for predicting their efficacy. While esorubicin has shown activity in traditional models, its potential in more advanced and representative systems warrants investigation.

Emerging preclinical models for testing this compound include:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity and microenvironment of human cancers.

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors provide a more physiologically relevant in vitro system compared to traditional 2D cell lines for studying drug response.

Syngeneic Mouse Models: These models, which involve transplanting tumors into immunocompetent mice of the same genetic background, are invaluable for studying the interplay between the drug, the tumor, and the host immune system.

Esorubicin has previously demonstrated preclinical activity in colorectal and metastatic breast cancer models. Investigating its efficacy in these emerging models for a wider range of solid tumors, such as ovarian carcinoma, could provide a more accurate assessment of its clinical potential. biomedpharmajournal.org

Development of Predictive Biomarkers for Response and Resistance in Experimental Systems

Identifying biomarkers that can predict which patients are likely to respond to esorubicin or develop resistance is a key goal of personalized medicine. mdpi.com Research in this area can help in patient stratification and the development of more effective treatment strategies.

Potential predictive biomarkers for esorubicin therapy that require investigation in experimental systems include:

| Biomarker Category | Potential Biomarkers | Rationale |

| Gene Expression | Topoisomerase II alpha (TOP2A) levels | As a primary target of esorubicin, its expression level may correlate with sensitivity. |

| ABC transporter gene expression (e.g., ABCB1) | Overexpression is a known mechanism of resistance to anthracyclines. uniroma1.it | |

| Protein Expression | PD-L1 expression | May predict response, especially if esorubicin has immunomodulatory effects. mdpi.comresearchgate.net |

| Genetic Mutations | Mutations in DNA repair pathway genes | Deficiencies in DNA repair could sensitize tumors to DNA-damaging agents like esorubicin. |

| Mutations in genes like JAK1/2 | These have been implicated in resistance to other cancer therapies. mdpi.com | |

| Tumor Microenvironment | Tumor-infiltrating lymphocytes (TILs) | The density and type of immune cells within the tumor can influence treatment outcome. mdpi.com |

The development and validation of such biomarkers will require analysis of preclinical models and, ultimately, correlation with clinical trial data.

Application of Systems Biology and Omics Technologies (e.g., Genomics, Proteomics) in this compound Research

Systems biology offers a holistic approach to understanding the complex interactions within a biological system in response to a drug. researchgate.net By integrating data from various "omics" technologies, researchers can gain a deeper understanding of esorubicin's mechanism of action, identify novel targets, and discover biomarkers. frontiersin.orgclarivate.com

Applications of systems biology and omics in esorubicin research include:

Genomics and Transcriptomics: Analyzing changes in gene and RNA expression in cancer cells following esorubicin treatment can reveal the signaling pathways that are perturbed. researchgate.net This can help to build comprehensive models of the drug's effects.

Proteomics: Identifying changes in the proteome can provide insights into the functional consequences of esorubicin treatment, including the activation or inhibition of key proteins and pathways. researchgate.net

Metabolomics: Studying the metabolic profile of cancer cells can uncover how esorubicin affects cellular metabolism and identify potential metabolic vulnerabilities that could be exploited therapeutically. researchgate.net

Multi-Omics Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a more complete picture of the cellular response to esorubicin. frontiersin.orgembopress.org This integrated approach can help to identify robust biomarkers and novel drug combinations.

Computational modeling, a core component of systems biology, can be used to simulate the effects of esorubicin on cellular networks, generate testable hypotheses, and guide the design of future experiments. openaccessjournals.com

Q & A

Q. What are the established methodologies for synthesizing and characterizing esorubicin hydrochloride in preclinical research?

To synthesize this compound, researchers typically start with the derivatization of doxorubicin, modifying its hydroxyl and amino groups to reduce cardiotoxicity. Characterization involves:

- High-Performance Liquid Chromatography (HPLC) to assess purity and stability .

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation, focusing on the anthracycline core and hydrochloride salt formation .

- X-ray crystallography to resolve stereochemical properties, critical for understanding DNA-binding efficiency .

Q. How can researchers design in vitro assays to evaluate this compound’s antitumor efficacy and mechanisms?

- Cell line selection : Use cancer cell lines with known sensitivity to anthracyclines (e.g., MCF-7 for breast cancer) to benchmark activity .

- Cytotoxicity assays : Employ MTT or ATP-based viability assays, comparing IC50 values to doxorubicin to quantify reduced cardiotoxicity .

- Mechanistic studies :

Q. What validated protocols exist for assessing this compound’s toxicity profile in preclinical models?

- Cardiotoxicity : Measure troponin levels and echocardiography in rodent models, comparing results to doxorubicin-treated cohorts .

- Myelosuppression : Conduct complete blood counts (CBCs) in murine models, focusing on neutrophil and platelet depletion over 14–21 days .

- Histopathological analysis of heart, liver, and bone marrow to correlate organ-specific toxicity with dosing regimens .

Advanced Research Questions

Q. How can conflicting data on esorubicin’s reduced cardiotoxicity versus severe myelosuppression be reconciled in translational studies?

- Dose-response optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows that minimize myelosuppression while retaining efficacy .

- Comparative transcriptomics : Profile cardiac (e.g., MYH7) and hematopoietic (e.g., G-CSF) gene expression in treated models to identify divergent pathways .

- In vivo imaging : Apply MRI to monitor real-time cardiac function and bone marrow cellularity in longitudinal studies .

Q. What experimental strategies improve this compound’s solubility and stability in novel drug delivery systems?

- Liposomal encapsulation : Modify phospholipid composition to enhance circulation time, referencing methods from metformin hydrochloride hydrogel studies .

- Excipient screening : Test cyclodextrins or polyethylene glycol (PEG) derivatives to improve aqueous solubility, using stability-indicating HPLC assays .

- Accelerated stability testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring degradation products via LC-MS .

Q. How can researchers address discrepancies in esorubicin’s reported DNA-binding affinity across different experimental models?

- Standardized assay conditions : Control pH (7.4), ionic strength, and temperature to minimize variability in DNA interaction studies .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (Ka/Kd) under physiological conditions to compare with fluorometric or gel-based methods .

- Molecular dynamics simulations : Model anthracycline-DNA interactions to predict binding modes and correlate with experimental data .

Q. What advanced methodologies are recommended for studying esorubicin’s pharmacokinetics in heterogeneous tumor microenvironments?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantify esorubicin and metabolites in plasma/tissue homogenates with high sensitivity .

- Multiplex immunofluorescence : Map drug distribution in tumor stroma versus necrotic regions using spatial biology platforms .

- Microdialysis : Sample interstitial fluid in xenograft models to assess tumor penetration .

Methodological Guidelines

- Reproducibility : Document batch-specific variations in esorubicin synthesis (e.g., hydrochloride salt stoichiometry) and validate purity for each study .

- Ethical compliance : Adhere to institutional guidelines for animal welfare when evaluating myelosuppression and cardiotoxicity .

- Data reporting : Follow Beilstein Journal of Organic Chemistry standards for experimental details, including raw spectra and statistical analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.